molecular formula C38H50O16 B1261819 Prieurianin

Prieurianin

Cat. No.: B1261819
M. Wt: 762.8 g/mol
InChI Key: LRLMYQFHTXHFRH-IHARUHSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Prieurianin” is a complex organic molecule with multiple functional groups, including esters, hydroxyl groups, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of ester bonds, protection and deprotection of functional groups, and stereoselective reactions to ensure the correct configuration of chiral centers. Common reagents used in these steps may include acetic anhydride for acetylation, protecting groups like TBDMS (tert-butyldimethylsilyl) for hydroxyl groups, and catalysts such as palladium or rhodium for stereoselective hydrogenation.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of each synthetic step to maximize yield and purity. This might involve the use of automated synthesis equipment, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate).

    Reduction: The ester groups can be reduced to alcohols using reagents like LiAlH₄ (lithium aluminium hydride).

    Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or Jones reagent.

    Reduction: LiAlH₄, NaBH₄ (sodium borohydride).

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or carboxylic acids, while reduction of the ester groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a chiral auxiliary in asymmetric synthesis.

Biology

In biology, it might be used as a probe to study enzyme-substrate interactions or as a ligand in receptor binding studies.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In industry, it might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor agonist or antagonist, it might bind to the receptor and either activate or block its signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Prieurianin
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific configuration and the presence of multiple functional groups, which can confer unique chemical and biological properties. Its stereochemistry and functional group diversity make it a valuable compound for various applications.

Properties

Molecular Formula

C38H50O16

Molecular Weight

762.8 g/mol

IUPAC Name

[(3R,3aR,4R,5S,6S,7aS)-6-[(2S,3R,4R,5S)-5-acetyloxy-2-(acetyloxymethyl)-3-(2-methoxy-2-oxoethyl)-2,4-dimethyl-7-oxooxepan-4-yl]-5-formyloxy-3-(furan-3-yl)-7a-hydroxy-3a-methyl-7-methylidene-1-oxo-3,4,5,6-tetrahydro-2H-inden-4-yl] (2S,3S)-2-hydroxy-3-methylpentanoate

InChI

InChI=1S/C38H50O16/c1-10-19(2)31(45)34(46)53-33-32(51-18-39)30(20(3)38(47)26(42)13-24(37(33,38)8)23-11-12-49-16-23)36(7)25(14-28(43)48-9)35(6,17-50-21(4)40)54-29(44)15-27(36)52-22(5)41/h11-12,16,18-19,24-25,27,30-33,45,47H,3,10,13-15,17H2,1-2,4-9H3/t19-,24+,25-,27-,30-,31-,32-,33-,35+,36+,37+,38+/m0/s1

InChI Key

LRLMYQFHTXHFRH-IHARUHSVSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O[C@H]1[C@H]([C@H](C(=C)[C@@]2([C@@]1([C@H](CC2=O)C3=COC=C3)C)O)[C@]4([C@H](CC(=O)O[C@]([C@@H]4CC(=O)OC)(C)COC(=O)C)OC(=O)C)C)OC=O)O

Canonical SMILES

CCC(C)C(C(=O)OC1C(C(C(=C)C2(C1(C(CC2=O)C3=COC=C3)C)O)C4(C(CC(=O)OC(C4CC(=O)OC)(C)COC(=O)C)OC(=O)C)C)OC=O)O

Synonyms

endosidin 1
prieurianin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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